tyvelose
Overview
Description
tyvelose: is a rare monosaccharide, specifically a 3,6-dideoxyhexose, which is found in the O-antigens of certain Gram-negative bacteria such as Salmonella typhi . It plays a crucial role in the structural diversity of bacterial polysaccharides and is involved in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tyvelose typically involves the conversion of cytidine diphosphate D-glucose to CDP-D-tyvelose. This process includes several intermediates such as CDP-4-keto-6-deoxyglucose and CDP-paratose . The enzyme CDP-D-glucose oxidoreductase catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxyglucose, which is then converted to CDP-D-tyvelose through further enzymatic reactions .
Industrial Production Methods: The extraction and purification processes are crucial to obtain this compound in a usable form .
Chemical Reactions Analysis
Types of Reactions: : tyvelose undergoes various chemical reactions, including epimerization, oxidation, and reduction. The most notable reaction is the epimerization of CDP-D-paratose to CDP-D-tyvelose, catalyzed by the enzyme CDP-tyvelose 2-epimerase .
Common Reagents and Conditions
Epimerization: CDP-tyvelose 2-epimerase, NAD+ as a cofactor, optimal conditions at 70°C and pH 9.5.
Oxidation and Reduction: Involves enzymes like CDP-D-glucose oxidoreductase and requires cofactors such as NADPH.
Major Products: : The major product of these reactions is CDP-D-tyvelose, which is a key component in the biosynthesis of bacterial O-antigens .
Scientific Research Applications
Chemistry: : tyvelose is used in the study of carbohydrate chemistry, particularly in understanding the mechanisms of sugar nucleotide epimerization and the synthesis of complex polysaccharides .
Biology: : In biological research, this compound is significant for studying bacterial pathogenesis and the role of O-antigens in immune evasion by pathogens .
Medicine: : While direct medical applications are limited, understanding the biosynthesis of this compound can aid in the development of vaccines and antibiotics targeting Gram-negative bacteria .
Industry: : In the industrial sector, this compound can be used in the production of diagnostic reagents and in the development of immunoassays .
Mechanism of Action
The mechanism of action of tyvelose involves its role as a structural component in bacterial O-antigens. The enzyme CDP-tyvelose 2-epimerase catalyzes the conversion of CDP-D-paratose to CDP-D-tyvelose, which is then incorporated into the O-antigen polysaccharides . This process is crucial for the bacteria’s ability to evade the host immune system .
Comparison with Similar Compounds
Similar Compounds
CDP-D-paratose: A precursor in the biosynthesis of tyvelose.
CDP-D-glucose: Another sugar nucleotide involved in similar biochemical pathways.
CDP-abequose: Another 3,6-dideoxyhexose found in bacterial O-antigens.
Uniqueness: : this compound is unique due to its specific role in the biosynthesis of O-antigens in certain Gram-negative bacteria. Its structural properties and the specific enzymes involved in its synthesis distinguish it from other similar compounds .
Properties
IUPAC Name |
(3S,5S,6R)-6-methyloxane-2,3,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWIZMAJMNPMJ-OEXCPVAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296895 | |
Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554-04-1 | |
Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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